![molecular formula C6H5I2N B1603741 2,5-Diiodoaniline CAS No. 64085-53-6](/img/structure/B1603741.png)
2,5-Diiodoaniline
Overview
Description
2,5-Diiodoaniline is a chemical compound that belongs to the class of anilines. It is a highly reactive compound that has been widely used in various scientific research applications.
Scientific Research Applications
Haloaniline-induced Nephrotoxicity Study
2,5-Diiodoaniline, as part of the haloanilines group, has been studied for its nephrotoxic effects. In a study, renal cortical slices from rats were exposed to various concentrations of haloanilines to monitor toxicity via lactate dehydrogenase release and changes in tissue gluconeogenesis capacity. The study found that dihaloanilines, including compounds like 2,5-diiodoaniline, can be potent nephrotoxicants in vitro, especially at higher concentrations (Hong et al., 2000).
Palladium-catalysed Aminocarbonylation
2,5-Diiodoaniline has been used in palladium-catalysed aminocarbonylation reactions. A study explored the aminocarbonylation of 2,5-diiodopyridine and related compounds with carbon monoxide and various amines. This process resulted in the formation of products with carboxamide and ketocarboxamide functionalities, showcasing the utility of 2,5-diiodoaniline in complex organic syntheses (Takács et al., 2017).
Antimicrobial Agent Research
In the realm of medicinal chemistry, derivatives of 2,5-diiodoaniline have been synthesized and evaluated for their antimicrobial properties. Specifically, compounds like dicationic 2,5-bis(4-guanidinophenyl)furans, synthesized from 2,5-diiodoaniline derivatives, demonstrated high DNA binding affinities and showed promising activity against a range of microbial species, including Mycobacterium tuberculosis and Candida albicans (Stephens et al., 2001).
Mechanism of Action
Action Environment
The action, efficacy, and stability of 2,5-Diiodoaniline can be influenced by various environmental factors, including pH, temperature, and the presence of other substances . For instance, the compound’s reactivity and stability could be affected by the pH of the environment, while its solubility and absorption could be influenced by temperature.
properties
IUPAC Name |
2,5-diiodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZSMVWOAJMFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615388 | |
Record name | 2,5-Diiodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64085-53-6 | |
Record name | 2,5-Diiodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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